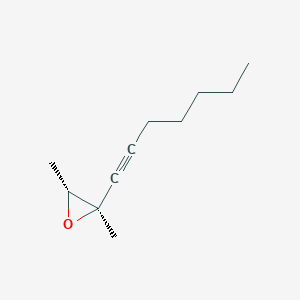
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- is a chiral epoxide compound with the molecular formula C11H18O. This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a heptynyl group attached to the second carbon of the oxirane ring. The (2R,3R) configuration indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- typically involves the epoxidation of an alkyne precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and a titanium-based catalyst in the presence of a chiral ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds. The specific stereochemistry of the compound also plays a crucial role in its interactions with biological molecules and enzymes, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxirane, 2-(1-heptynyl)-3-phenyl-, (2R,3R)
- Oxirane, 2-(1-heptynyl)-2,3-diphenyl-, (2R,3R)
- Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2S,3S)
Uniqueness
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both the heptynyl and dimethyl groups. This combination of structural features imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral catalysis. The (2R,3R) configuration also influences its interactions with biological targets, potentially leading to unique biological activities compared to its stereoisomers and other similar compounds.
Eigenschaften
CAS-Nummer |
647862-68-8 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(2R,3R)-2-hept-1-ynyl-2,3-dimethyloxirane |
InChI |
InChI=1S/C11H18O/c1-4-5-6-7-8-9-11(3)10(2)12-11/h10H,4-7H2,1-3H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
OXYIQXNGTGNXDM-GHMZBOCLSA-N |
Isomerische SMILES |
CCCCCC#C[C@@]1([C@H](O1)C)C |
Kanonische SMILES |
CCCCCC#CC1(C(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


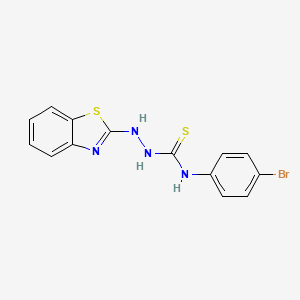
![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)
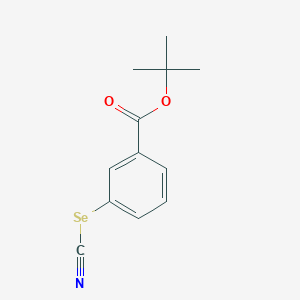
![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
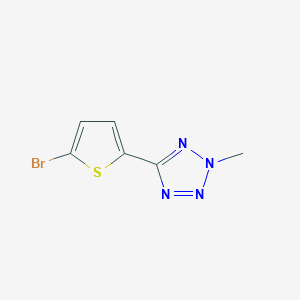
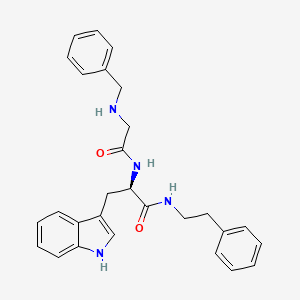
![4,4'-[(2-Nitro-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B15168437.png)
![Benzene, 2-[(2-hexyl-4,5-dimethylphenyl)thio]-1,3,5-trimethyl-](/img/structure/B15168441.png)

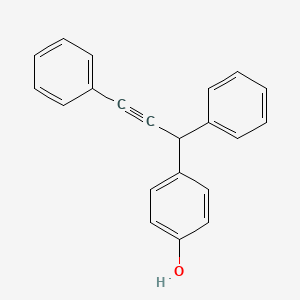
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylpyrrole-3-carboxamide](/img/structure/B15168465.png)
